![molecular formula C9H13NO4S B1590415 2-(2-Methoxyethoxy)benzenesulfonamide CAS No. 82031-33-2](/img/structure/B1590415.png)
2-(2-Methoxyethoxy)benzenesulfonamide
Overview
Description
2-(2-Methoxyethoxy)benzenesulfonamide, or 2-Methoxyethoxybenzenesulfonamide (MEBS), is a sulfonamide-based compound that has been widely studied for its potential medicinal applications. MEBS has been found to possess a variety of biochemical and physiological effects, and is currently being studied for its potential to be used as a therapeutic agent.
Scientific Research Applications
Photodynamic Therapy
2-(2-Methoxyethoxy)benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Protein Binding Studies
Research has also focused on the binding affinity of benzenesulfonamide derivatives to proteins such as bovine serum albumin (BSA). One study examined the binding parameters of 2-benzenesulfonamide-5-(β-methoxyethoxy)-pyrimidine to BSA, revealing important insights into its interaction with biological macromolecules (Kametani, Terada, Kono, & Takeda, 1978).
Structural Studies and Inhibition Mechanisms
N-substituted benzenesulfonamides have been the subject of X-ray crystallographic studies to understand their binding and inhibition mechanisms, particularly in the context of carbonic anhydrase inhibitors (CAIs). These studies have revealed important aspects of their inhibition mechanisms, which are crucial for the development of new therapeutic agents (Di Fiore et al., 2011).
Antifungal and Antibacterial Properties
Synthesis and bioactivity studies of benzenesulfonamide derivatives have shown that some compounds exhibit significant activities against pathogens such as Sclerotinia sclerotiorum. These findings suggest potential applications in developing antifungal agents (Li Zheng-ming, 2012). Additionally, new series of benzenesulfonamides have been synthesized and evaluated for their antibacterial properties against bacteria like Escherichia coli, indicating their potential as therapeutic agents (Abbasi et al., 2019).
Antiproliferative and Anticancer Activity
Several benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines. This research has highlighted the potential of these compounds as anticancer agents, with some showing significant activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).
Chemical Synthesis and Applications
Benzenesulfonamides have been employed as key intermediates inchemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. These strategies have been summarized in a review, highlighting their application in mining the chemical space and solid-phase synthesis (Fülöpová & Soural, 2015).
Enzyme Inhibition Studies
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase isoenzymes have been studied. These compounds showed potent inhibition of cytosolic hCA I and II isoenzymes, indicating their potential as effective enzyme inhibitors (Gul et al., 2016).
Cognitive Enhancing Properties
Research on 5-HT6 receptor antagonists like SB-399885, a compound related to benzenesulfonamide, has shown cognitive enhancing properties in aged rat models. This highlights the potential therapeutic utility of such compounds in disorders characterized by cognitive deficits (Hirst et al., 2006).
Environmental Analysis
Benzotriazoles, benzothiazoles, and benzenesulfonamides, as emerging contaminants, have been studied for their extraction from soil samples using microwave-assisted extraction. This research provides insights into the environmental impact and analysis of these compounds (Speltini et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(2-methoxyethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYMPDRCTPYBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547803 | |
Record name | 2-(2-Methoxyethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzenesulfonamide | |
CAS RN |
82031-33-2 | |
Record name | 2-(2-Methoxyethoxy)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82031-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.